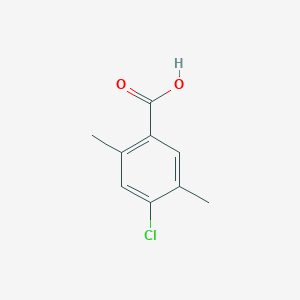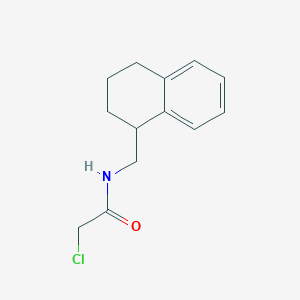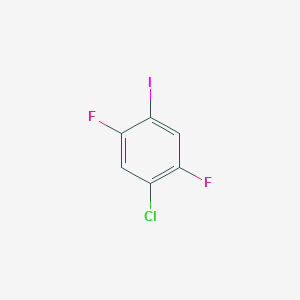![molecular formula C9H9ClN2O2 B1424974 [4-(2-Chloroacetyl)phenyl]urea CAS No. 861520-97-0](/img/structure/B1424974.png)
[4-(2-Chloroacetyl)phenyl]urea
説明
“[4-(2-Chloroacetyl)phenyl]urea” (CAPU) is an organic compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 . It is a common compound that has drawn significant interest in the fields of medicinal chemistry.
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially include CAPU. This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .
Molecular Structure Analysis
The IUPAC name for CAPU is N-[4-(chloroacetyl)phenyl]urea . The InChI code for this compound is 1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) .
Physical And Chemical Properties Analysis
It is stored at room temperature and has normal shipping temperature .
科学的研究の応用
Antioxidant Properties
[4-(2-Chloroacetyl)phenyl]urea has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to various diseases. The compound’s ability to act as an antioxidant was assessed using the DPPH assay , a standard method for evaluating free radical scavenging activities .
Antihyperglycemic Activity
This compound has also been synthesized and evaluated for its potential as an antihyperglycemic agent . Antihyperglycemic agents are important in the management of diabetes mellitus, as they help to lower blood glucose levels. The compound’s efficacy in this regard was tested through its interaction with various substituted phenols .
Central Nervous System (CNS) Depression
The structure-activity relationship (SAR) of [4-(2-Chloroacetyl)phenyl]urea derivatives has been explored for their effects on the CNS. These studies aim to understand the correlation between the compound’s structure and its potential to induce CNS depression, which could be beneficial in developing new sedatives .
Antimicrobial Activity
Research into the antimicrobial properties of [4-(2-Chloroacetyl)phenyl]urea derivatives is ongoing. The development of new antimicrobial agents is critical due to the increasing resistance of pathogens to existing drugs. The compound’s structure has been modified to enhance its antimicrobial efficacy .
Anticancer Activity
The compound’s derivatives are being investigated for their anticancer properties. Cancer research is continually looking for new compounds that can inhibit the growth of cancerous cells. The molecular structures of these derivatives are confirmed through various analytical methods to ensure their potential as anticancer agents .
Pharmacological Properties
[4-(2-Chloroacetyl)phenyl]urea and its derivatives exhibit a broad spectrum of pharmacological properties. These include activities as sedatives, hypnotics, anticonvulsants, and VLA-4 antagonists. Such a wide range of pharmacological actions makes this compound a valuable subject for further drug development .
Safety and Hazards
CAPU is classified as dangerous according to the GHS pictograms GHS05 and GHS07 . It has hazard statements H302, H315, H318, H335, and H412, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .
作用機序
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks . They combine with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
It can be inferred from related compounds that they affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound likely impacts the sodium ion channels and the generation and conduction of nerve impulses .
Result of Action
Based on the mode of action, it can be inferred that the compound likely blocks the generation and conduction of nerve impulses, potentially leading to a temporary relief of pain .
特性
IUPAC Name |
[4-(2-chloroacetyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-5-8(13)6-1-3-7(4-2-6)12-9(11)14/h1-4H,5H2,(H3,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKLCVGZXFPCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloroacetyl)phenyl]urea | |
CAS RN |
861520-97-0 | |
| Record name | [4-(2-chloroacetyl)phenyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
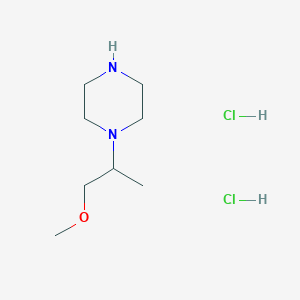

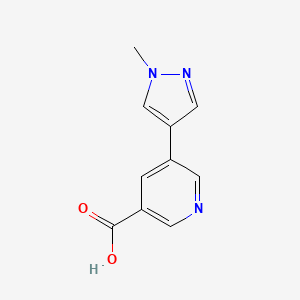

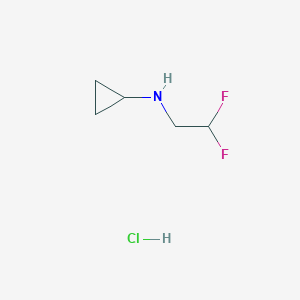
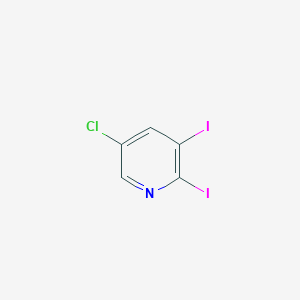
![2-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1424903.png)
![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)

